2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-5-3-2-4-10(12)14-16-11-8-9(15)6-7-13(11)18-14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYHIWCNLAOBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Benzoxazole Derivatives in Contemporary Chemical Research
The journey of benzoxazole (B165842) derivatives in chemical research is a compelling narrative of evolving scientific priorities. Initially recognized for their utility as reactive intermediates, their stable, bicyclic structure, composed of a fused benzene (B151609) and oxazole (B20620) ring, soon captured the attention of medicinal chemists. mdpi.comnih.gov For decades, research predominantly centered on the remarkable pharmacological potential of these compounds. The benzoxazole moiety proved to be a versatile pharmacophore, capable of interacting with a wide range of biological targets, leading to the discovery of derivatives with diverse therapeutic activities. nih.govnih.gov
Over the past two decades, the application of benzoxazole derivatives has expanded beyond the realm of medicine into agrochemical research. mdpi.com Scientists began to explore their potential as fungicides, herbicides, and insecticides, leading to the development of new crop protection agents. mdpi.com This expansion highlights the structural versatility of the benzoxazole core, which can be readily modified at multiple positions to fine-tune its properties for specific applications. mdpi.com Today, benzoxazoles continue to be a focal point of intensive research, not only in drug discovery and agrochemicals but also in materials science, where their unique photophysical properties are being harnessed.
Rationale for Investigating Substituted Benzo D Oxazoles with Aryl Moieties
The strategic placement of substituents on the benzoxazole (B165842) core is a key strategy for modulating its chemical and biological properties. The introduction of an aryl group at the 2-position, in particular, has proven to be a highly fruitful avenue of investigation. researchgate.net This substitution creates a class of compounds known as 2-aryl benzoxazoles, which have demonstrated significant potential in various fields.
The rationale for this specific substitution pattern is multifaceted. The aryl moiety can engage in crucial non-covalent interactions, such as pi-pi stacking and hydrogen bonding, with the active sites of proteins and enzymes. nih.gov This enhanced binding affinity is a critical factor in the design of potent and selective therapeutic agents. A prominent example is the drug Tafamidis, which features a 2-arylbenzoxazole skeleton and is used for the treatment of transthyretin amyloidosis. beilstein-journals.org
Specific Focus on 2 2 Methoxyphenyl Benzo D Oxazol 5 Amine Within Modern Synthetic Organic Chemistry Paradigms
Retrosynthetic Analysis of the this compound Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-N and C-O bonds of the oxazole ring. This leads to two key precursors: a substituted 2-aminophenol and a derivative of 2-methoxybenzoic acid.
The most direct synthetic approach involves the condensation of 2,4-diaminophenol (B1205310) with 2-methoxybenzoic acid or one of its activated derivatives, such as 2-methoxybenzoyl chloride. However, the presence of two amino groups in 2,4-diaminophenol can lead to a lack of selectivity and the formation of undesired side products.
A more strategic and commonly employed approach involves the use of a protected or precursor form of the 5-amino group. A prime candidate for this is the nitro group, which is a strong electron-withdrawing group that can be readily reduced to an amino group in a later synthetic step. Therefore, a more refined retrosynthetic pathway commences with the disconnection of the 5-amino group to a 5-nitro group. This leads to the key intermediate, 5-nitro-2-(2-methoxyphenyl)benzoxazole. This intermediate can then be retrosynthetically disconnected into 4-nitro-2-aminophenol and 2-methoxybenzoic acid or its corresponding acyl chloride. This strategy circumvents the selectivity issues associated with using 2,4-diaminophenol directly.

Classical and Contemporary Synthesis Routes for the Benzoxazole Core
The formation of the benzoxazole ring is a cornerstone of this synthesis. Numerous methods have been developed, ranging from classical condensation reactions to modern catalyzed cyclizations.
Condensation Reactions for Benzoxazole Formation
The most traditional and widely used method for constructing the benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. rsc.orgnih.gov This reaction is typically promoted by a dehydrating agent or carried out at high temperatures. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent. rsc.org The reaction of 4-nitro-2-aminophenol with 2-methoxybenzoic acid in PPA at elevated temperatures would lead to the formation of 5-nitro-2-(2-methoxyphenyl)benzoxazole. mdpi.com
Another classical approach involves the reaction of a 2-aminophenol with an aldehyde followed by oxidative cyclization. rsc.org However, for the synthesis of 2-arylbenzoxazoles, condensation with a carboxylic acid or its acyl chloride derivative is generally more direct.
A Chinese patent (CN110577500A) describes a similar strategy for preparing 2-(aminophenyl)-5-aminobenzoxazole. The process involves the condensation of 2-amino-4-nitrophenol (B125904) sodium salt with a nitrobenzoyl chloride to form an ester intermediate. This intermediate is then cyclized under acidic conditions to yield the 2-(nitrophenyl)-5-nitrobenzoxazole, which is subsequently reduced. mdpi.com This patented method underscores the viability of using a nitro-substituted aminophenol as a precursor.
Cyclization Strategies for the Oxazole Ring System
Intramolecular cyclization is another key strategy for forming the benzoxazole ring. This often involves the formation of an o-hydroxyanilide intermediate followed by a ring-closing reaction. For instance, the reaction of 4-nitro-2-aminophenol with 2-methoxybenzoyl chloride would first form N-(2-hydroxy-5-nitrophenyl)-2-methoxybenzamide. This amide can then undergo cyclodehydration, often promoted by heat or acid catalysis, to yield the desired 5-nitro-2-(2-methoxyphenyl)benzoxazole.
Modern synthetic methods have also introduced various catalysts to facilitate this cyclization under milder conditions. For example, iron(II) bromide has been used to catalyze the oxidative coupling of benzylamines with ortho-substituted anilines to form 1,3-benzazoles. researchgate.net While not a direct example, this highlights the ongoing development of catalytic systems for benzazole synthesis.
Introduction of the 2-Methoxyphenyl Moiety at the C-2 Position
The introduction of the 2-methoxyphenyl group at the C-2 position of the benzoxazole ring is a critical step that can be achieved through several methods, primarily categorized as transition-metal-catalyzed cross-coupling reactions and direct arylation techniques. These methods become particularly relevant if a pre-functionalized benzoxazole core is used as the starting material.
Transition-Metal-Catalyzed Cross-Coupling Methodologies
Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. libretexts.org In the context of this synthesis, a 2-halo-5-nitrobenzoxazole (for example, 2-chloro-5-nitrobenzoxazole) could be coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This approach would directly install the 2-methoxyphenyl group at the C-2 position. The subsequent reduction of the nitro group would then yield the final product. The choice of catalyst and reaction conditions would be crucial to ensure efficient coupling, especially given the potential for the nitro group to influence the electronic properties of the benzoxazole ring. Studies on the Suzuki-Miyaura reaction of ortho-substituted phenylboronic acids have shown that factors like chelation effects from the ortho-substituent can influence the reaction's selectivity and efficiency. researchgate.netbeilstein-journals.org
Direct Arylation Techniques
Direct C-H arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalizing one of the coupling partners. beilstein-journals.org This methodology could potentially be applied to arylate the C-2 position of a 5-nitrobenzoxazole (B1301649) directly with a suitable 2-methoxyphenyl source, such as 2-iodoanisole (B129775) or 2-bromoanisole. beilstein-journals.orgmdpi.com Palladium and copper catalysts are commonly employed for such transformations. beilstein-journals.orgchemimpex.com The regioselectivity of the arylation is a key consideration, and the directing effect of the benzoxazole nitrogen atom typically favors functionalization at the C-2 position. However, the electronic nature of the substrate, including the presence of the nitro group, can impact the reaction's outcome.
Summary of Synthetic Strategies
The most plausible and well-supported synthetic route to this compound involves a multi-step sequence starting from 4-nitro-2-aminophenol.
Table 1: Key Synthetic Steps and Intermediates
| Step | Starting Materials | Key Intermediate | Reaction Type |
| 1 | 4-Nitro-2-aminophenol, 2-Methoxybenzoic acid (or 2-Methoxybenzoyl chloride) | 5-Nitro-2-(2-methoxyphenyl)benzoxazole | Condensation and Cyclization |
| 2 | 5-Nitro-2-(2-methoxyphenyl)benzoxazole | This compound | Reduction |
This approach strategically utilizes a nitro group as a precursor to the final amine, thereby avoiding potential side reactions and simplifying the purification process. While alternative methods like transition-metal-catalyzed cross-coupling and direct C-H arylation offer more direct C-C bond formation, their application to the specific substrate needs careful consideration of catalyst compatibility and potential side reactions.
Amination Strategies at the C-5 Position of the Benzoxazole Ring
Nitration-Reduction Pathways to Aromatic Amines
The most established and widely utilized method for introducing an amino group onto the benzoxazole ring at the C-5 position is a two-step process involving nitration followed by reduction. This classical approach offers a reliable route to the desired 5-amino derivative.
The initial step involves the electrophilic nitration of the parent 2-(2-methoxyphenyl)benzo[d]oxazole. The directing effects of the fused benzene (B151609) ring and the oxazole moiety typically favor substitution at the 5- and 6-positions. researchgate.net By carefully controlling the reaction conditions, selective nitration at the C-5 position can be achieved. Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid.
Following the successful installation of the nitro group to yield 2-(2-methoxyphenyl)-5-nitrobenzo[d]oxazole, the subsequent step is the reduction of the nitro group to the corresponding amine. A variety of reducing agents can be employed for this transformation, each with its own set of advantages and limitations. numberanalytics.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. numberanalytics.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid are also effective and widely used. numberanalytics.com
Table 1: Typical Reaction Conditions for Nitration-Reduction Pathway
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C to room temperature | Introduction of a nitro group at the C-5 position of the benzoxazole ring. researchgate.net |
| Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Reduction of the C-5 nitro group to an amino group. |
| H₂, Pd/C, Ethanol or Ethyl Acetate | Catalytic hydrogenation for the reduction of the nitro group. numberanalytics.com | |
| Fe/NH₄Cl, Ethanol/Water, Reflux | Reduction using iron in the presence of an electrolyte. |
Direct Amination Approaches
Direct C-H amination presents a more atom-economical and streamlined approach to installing an amino group, circumventing the need for a pre-functionalized substrate. However, the direct amination of benzoxazoles at the C-5 position is challenging and less common compared to amination at the C-2 position. The C-2 position is electronically activated and more susceptible to nucleophilic or radical attack.
Research into direct C-H amination of benzoxazoles has largely focused on the C-2 position, employing various transition-metal catalysts, including those based on copper, nickel, and palladium. researchgate.netresearchgate.netrsc.org These methods often require specific directing groups or harsh reaction conditions to achieve selectivity. For instance, nickel-catalyzed direct C-H amination of benzoxazoles with secondary amines has been developed, yielding 2-aminobenzoxazoles. researchgate.net
While direct amination at the C-5 position of 2-(2-methoxyphenyl)benzo[d]oxazole is not well-documented, the development of novel catalytic systems with high regioselectivity could open up this possibility in the future. Challenges remain in overcoming the lower reactivity of the C-5 position and controlling the regioselectivity of the amination reaction.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, particularly when utilizing the nitration-reduction pathway. Key parameters that are typically fine-tuned include temperature, reaction time, and the choice and stoichiometry of reagents and catalysts.
In the nitration step, temperature control is crucial to prevent the formation of dinitro- and other over-nitrated byproducts. beilstein-journals.org The concentration of the acid mixture and the rate of addition of the nitrating agent are also carefully managed to ensure selective mono-nitration at the desired position.
For the subsequent reduction of the nitro group, the choice of reducing agent and the reaction conditions can significantly impact the yield and ease of purification. While catalytic hydrogenation is often high-yielding, the cost and handling of the catalyst can be a consideration. Metal/acid combinations like SnCl₂/HCl are effective but can generate significant amounts of metallic waste. Optimization studies often involve screening different solvents, temperatures, and reaction times to find the ideal balance between reaction completion and minimizing side product formation. nih.gov
Table 2: Optimization of a Hypothetical Reduction Step
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | SnCl₂·2H₂O | Ethanol | 78 | 4 | 85 |
| 2 | SnCl₂·2H₂O | Ethyl Acetate | 77 | 4 | 78 |
| 3 | Fe/AcOH | Ethanol | 78 | 6 | 82 |
| 4 | H₂ (1 atm), Pd/C | Methanol | 25 | 12 | 95 |
This table is illustrative and represents a typical optimization process.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The integration of green chemistry principles into the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of the manufacturing process. This involves the use of greener solvents, reusable catalysts, and more energy-efficient reaction conditions.
For the initial formation of the benzoxazole ring, several green methods have been reported for related structures. These include the use of water as a solvent, recyclable catalysts like ionic liquids or solid-supported catalysts, and energy sources such as microwave irradiation or ultrasound to accelerate the reaction and reduce energy consumption. mdpi.comnih.govorgchemres.orgrsc.org For instance, a facile and efficient method for the synthesis of 2-aminobenzoxazoles has been developed using a reusable ionic liquid as a catalyst under mild, room temperature conditions. mdpi.comnih.gov
In the context of the nitration-reduction pathway, greener alternatives are being explored. Traditional nitration with mixed acids generates significant acidic waste. Alternative nitrating agents and catalytic systems that are more environmentally benign are under investigation. nih.govresearchgate.netdntb.gov.ua For the reduction step, catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can be a safer alternative to using hydrogen gas. The use of recyclable catalysts, such as magnetic nanoparticles, can also contribute to a more sustainable process by simplifying catalyst recovery and reuse. rsc.org
Table 3: Comparison of Conventional and Green Synthetic Approaches
| Reaction Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Benzoxazole Formation | Condensation in high-boiling organic solvents (e.g., toluene) with azeotropic water removal. nih.gov | Catalytic condensation in water or using a reusable catalyst (e.g., ionic liquid, solid acid). mdpi.comnih.gov | Safer solvents, catalysis, waste prevention. |
| Nitration | Concentrated HNO₃/H₂SO₄. researchgate.net | Solid acid catalysts, alternative nitrating agents (e.g., dinitrogen pentoxide), microreactor technology for better control. beilstein-journals.orgnih.gov | Safer chemistry, waste prevention, energy efficiency. |
| Reduction | Stoichiometric metal reductants (e.g., Sn, Fe). numberanalytics.com | Catalytic hydrogenation, catalytic transfer hydrogenation, use of recyclable catalysts. | Catalysis, atom economy, waste prevention. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, HRMS analysis provides the exact mass, which, when compared to the calculated mass of the proposed molecular formula (C₁₄H₁₂N₂O₂), offers definitive confirmation.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray (ESI+) |
| Measured m/z | [M+H]⁺ (Data not available) |
| Calculated m/z | (Data not available) |
| Mass Error (ppm) | (Data not available) |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
No publicly available HRMS data was found for this specific compound in the searched literature. The table is representative of the data that would be presented.
Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), would further illuminate the structure by breaking the parent ion into smaller, characteristic fragments. Key bond cleavages, such as the ether linkage or fragmentation of the benzoxazole core, would yield ions that help to piece together the molecular puzzle.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton. The aromatic protons on the benzoxazole and methoxyphenyl rings would appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns (singlets, doublets, triplets, etc.) revealing their coupling relationships with neighboring protons. The methoxy group protons would present as a sharp singlet, likely around 3.8-4.0 ppm, while the amine protons would appear as a broader signal whose chemical shift can be solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. Quaternary carbons, such as those at the fusion of the benzoxazole rings and the carbon attached to the oxygen, would be identifiable. The chemical shifts of the aromatic carbons would be influenced by the electron-donating or -withdrawing nature of their substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (-OCH₃) | ~3.9 | ~56 |
| Amine (-NH₂) | Variable | - |
| Benzoxazole Ring | 6.7 - 7.5 | 110 - 150 |
| Methoxyphenyl Ring | 7.0 - 8.2 | 112 - 160 |
| Oxazole C2 | - | ~162 |
Note: This table presents predicted values based on general knowledge of similar structures. Specific experimental data is not available in the searched literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, by showing correlations between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, for example, by showing a correlation from the methoxy protons to the methoxy-bearing carbon on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For instance, a NOESY correlation between the methoxy protons and a proton on the adjacent phenyl ring would confirm their geometric closeness.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Type |
| N-H Stretch (amine) | 3300-3500 | IR, Raman |
| C-H Stretch (aromatic) | 3000-3100 | IR, Raman |
| C-H Stretch (methyl) | 2850-2960 | IR, Raman |
| C=N Stretch (oxazole) | 1630-1680 | IR, Raman |
| C=C Stretch (aromatic) | 1450-1600 | IR, Raman |
| C-O-C Stretch (ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | IR, Raman |
| C-N Stretch | 1250-1350 | IR, Raman |
The IR spectrum would be expected to show characteristic sharp peaks for the N-H stretches of the amine group and strong absorptions corresponding to the C-O ether linkage and the C=N imine bond within the oxazole ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C=C bonds of the aromatic systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The extended conjugation provided by the benzoxazole and phenyl rings in this compound is expected to result in significant absorption in the UV region. The analysis would reveal the wavelengths of maximum absorption (λmax), which correspond to π→π* and n→π* electronic transitions. The position and intensity of these absorptions can be influenced by the solvent polarity and the pH of the solution due to the presence of the amino group.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the planarity of the benzoxazole system and the relative orientation of the methoxyphenyl ring. Analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the solid-state architecture. Although a search for crystallographic data was performed, no public records of a single-crystal structure for this compound were found. researchgate.net
Crystal Packing Motifs and Intermolecular Interactions
The crystal packing of 2-aryl-benzoxazole derivatives is predominantly governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are crucial in stabilizing the crystal lattice and dictating the supramolecular assembly.
Furthermore, π-π stacking interactions between the aromatic rings of the benzoxazole and methoxyphenyl moieties are expected to be a prominent feature. In related 2-phenylbenzoxazole (B188899) derivatives, these interactions are common, with the aromatic systems arranging in a parallel-displaced or T-shaped manner to maximize attractive forces mdpi.com. The planarity of the benzoxazole ring system facilitates efficient stacking.
The interplay of these hydrogen bonds and π-π stacking interactions likely results in the formation of complex three-dimensional supramolecular architectures, such as herringbone or layered patterns, as seen in analogous heterocyclic compounds.
Table 1: Representative Intermolecular Interactions in 2-Aryl-Benzoxazole Analogs
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Reference Compound |
| Hydrogen Bond | N–H···N | ~2.9 - 3.2 | 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole nih.gov |
| Hydrogen Bond | C–H···O | ~3.2 - 3.5 | 2-[(arylidene) cyanomethyl] benzoxazoles researchgate.net |
| π-π Stacking | Centroid-to-Centroid | ~3.5 - 3.8 | 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives mdpi.com |
This table presents typical interaction distances observed in analogous compounds to infer potential interactions in the title compound.
Torsional Angles and Conformation in the Crystalline State
The conformation of this compound in the crystalline state is largely defined by the torsional angle between the benzoxazole and the 2-methoxyphenyl ring systems. This angle is determined by the rotation around the single bond connecting the two aromatic moieties.
Studies on similar 2-phenylbenzoxazole derivatives have revealed that the two aromatic rings tend to be nearly coplanar. For example, a 2-phenylbenzoxazole fluorosulfate derivative exhibits a very small torsion angle of only 3.2°, indicating a high degree of planarity mdpi.com. This near-coplanarity is a consequence of the balance between the stabilizing effects of extended π-conjugation across the molecule and the steric hindrance imposed by the substituents.
Table 2: Torsional Angles in Related Biaryl Systems
| Compound Class | Torsional Angle (°) | Influencing Factors |
| 2-Phenylbenzoxazoles | ~3 - 10 | π-conjugation, crystal packing mdpi.com |
| Biphenyl (gas phase) | ~44 | Steric hindrance between ortho hydrogens acs.org |
| Substituted Biaryls | Variable | Nature and position of substituents, solid-state packing nih.gov |
This table provides a comparative overview of torsional angles in related systems to predict the likely conformation of the title compound.
Computational and Theoretical Investigations into 2 2 Methoxyphenyl Benzo D Oxazol 5 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about energy, geometry, and electronic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized molecular geometry and ground-state electronic properties. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-311++G(d,p).
For a molecule like 2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict key structural parameters. The results from such a calculation on a related benzoxazole (B165842) derivative show excellent agreement between theoretical predictions and experimental data from X-ray crystallography.
Below is an illustrative table of optimized geometric parameters that would be expected from a DFT calculation on a similar heterocyclic compound.
| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |
| C-O (oxazole) | 1.37 | - |
| C=N (oxazole) | 1.32 | - |
| C-C (aromatic) | 1.40 | 120.0 |
| C-N (amine) | 1.38 | - |
| O-C-N (oxazole) | - | 115.0 |
| C-N-C (oxazole) | - | 105.0 |
| This table presents typical values for analogous structures as direct data for the target compound is not available. |
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without using empirical parameters. While computationally more intensive than DFT, they can provide higher accuracy for electronic properties. These methods are particularly useful for benchmarking results obtained from DFT and for calculations where electron correlation effects are critical. For complex molecules, a common approach is to perform a geometry optimization at the DFT level, followed by a single-point energy calculation using a high-level ab initio method to refine the electronic energy.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted onto the molecule's electron density, with different colors representing different electrostatic potential values.
Red regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these sites would likely be located around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the amine group.
Blue regions : Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amine hydrogens.
Green regions : Represent neutral or near-zero potential.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in a biological or chemical system.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO : The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For similar aromatic heterocyclic compounds, DFT calculations have placed the HOMO-LUMO gap in the range of 3.5 to 5.0 eV.
The following table shows representative FMO data calculated for a similar molecule using DFT.
| Parameter | Energy (eV) |
| HOMO | -5.817 |
| LUMO | -0.890 |
| Energy Gap (ΔE) | 4.927 |
| Data derived from a computational study on a related N-saccharin isoxazoline (B3343090) derivative. |
Analysis of the orbital distribution would likely show the HOMO density localized on the benzoxazole ring and the amine group, while the LUMO density would be distributed across the aromatic system.
Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.
NMR Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. Theoretical values are often correlated with experimental data to confirm the molecular structure, showing high R² values.
UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. The calculations provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions, often from HOMO to LUMO or related orbitals. The inclusion of solvent effects in the model, for instance, via a Polarizable Continuum Model (PCM), is often crucial for achieving good agreement with experimental spectra.
IR Spectroscopy : DFT calculations can predict vibrational frequencies. These theoretical frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the computational method, providing a strong match with experimental FT-IR spectra.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution-Phase Behavior
While quantum mechanics calculations are often performed on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with a solvent over time.
MD simulations would be particularly useful for this compound to:
Explore Conformational Flexibility : The molecule has a rotatable bond between the benzoxazole and the methoxyphenyl rings. MD simulations can explore the potential energy surface related to this rotation, identifying the most stable conformers and the energy barriers between them.
Analyze Solution-Phase Behavior : By simulating the molecule in a solvent box (e.g., water or DMSO), MD can provide insights into how the solvent affects the molecule's conformation and dynamics.
Study Intermolecular Interactions : It allows for the detailed analysis of hydrogen bonding patterns between the solute and solvent molecules, which influences solubility and other macroscopic properties. Docking simulations, a related technique, can predict how the molecule might bind to a biological target, such as an enzyme or receptor.
Theoretical Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Characteristics
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While specific QSPR studies dedicated solely to this compound are not extensively documented in public literature, the principles of QSPR can be theoretically applied to predict its characteristics based on its molecular structure. Such models are invaluable for estimating properties that are otherwise time-consuming or costly to determine experimentally.
A theoretical QSPR model for this compound would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic nature. For benzoxazole derivatives, relevant descriptors often include topological parameters and Kier's molecular connectivity indices. researchgate.net
Key Molecular Descriptors for QSPR Modeling:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index, Randić index, and Kier's molecular connectivity indices (¹χ, ¹χv). researchgate.net These have been shown to be relevant for the activity of benzoxazole derivatives. researchgate.net
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). These descriptors are crucial for understanding a molecule's reactivity and interaction with other species.
Physicochemical Descriptors: These include properties like molar refractivity, molar volume, parachor, density, and surface tension, which can be estimated from the molecular structure.
Once a comprehensive set of descriptors is calculated for this compound and a series of related compounds with known physicochemical properties, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) regression would be employed to build the QSPR model. acs.org The resulting equation would allow for the prediction of properties like boiling point, melting point, solubility, and partition coefficient for this compound.
To illustrate, a hypothetical QSPR study for predicting the melting point of a series of benzoxazole derivatives, including our target compound, might yield a dataset and a resulting predictive model.
Hypothetical Data for QSPR Modeling of Benzoxazole Derivatives:
| Compound Name | Experimental Melting Point (°C) | Wiener Index | Molar Refractivity | HOMO Energy (eV) |
| 2-Phenylbenzo[d]oxazol-5-amine | 175 | 850 | 75.2 | -5.8 |
| 2-(4-Methoxyphenyl)benzo[d]oxazol-5-amine | 190 | 950 | 80.5 | -5.6 |
| This compound | Predicted | 945 | 80.3 | -5.7 |
| 2-(4-Chlorophenyl)benzo[d]oxazol-5-amine | 210 | 900 | 78.9 | -6.0 |
The predictive power of such a model would be assessed through internal and external validation techniques to ensure its robustness and reliability.
Computational Molecular Docking Simulations (For Non-Biological Interaction Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to study protein-ligand interactions, molecular docking is also a powerful tool for investigating non-biological interactions, for instance, in materials science and sensor development. For this compound, docking simulations can provide insights into its potential applications as a functional molecule in various materials.
Benzoxazole derivatives are known for their unique photophysical properties, making them attractive for use as fluorescent probes. periodikos.com.brnih.gov Molecular docking can be employed to study the interaction of this compound with various non-biological "receptors" such as DNA scaffolds, polymer surfaces, or even metal nanoparticles. periodikos.com.brresearchgate.net
Potential Non-Biological Docking Applications:
Interaction with DNA Scaffolds: Benzoxazole derivatives have been investigated as fluorescent DNA probes. periodikos.com.br Docking studies can elucidate the binding mode (e.g., intercalation or groove binding) of this compound with different DNA sequences, which is crucial for the design of DNA-based nanomaterials and sensors.
Adsorption on Material Surfaces: The interaction of the compound with surfaces like graphene, carbon nanotubes, or metal oxides can be simulated. This is relevant for developing new composite materials or sensors where the benzoxazole derivative acts as a surface modifier or a sensing element.
Formation of Metal Complexes: Benzoxazole derivatives can form complexes with various metal ions. researchgate.net Docking simulations can help in understanding the coordination geometry and binding affinity of this compound with different metal ions, which is important for creating novel catalysts or functional materials.
A typical molecular docking workflow for a non-biological system would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Preparation of the Receptor: The "receptor" could be a segment of a polymer chain, a slab of a crystal surface, or a nanoparticle. Its structure would be prepared for the docking calculation.
Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.
Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions.
Illustrative Docking Results for a Hypothetical Interaction:
| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Atoms | Predominant Interaction Type |
| Graphene Sheet | -7.5 | Carbon atoms of graphene | π-π stacking |
| Single-Walled Carbon Nanotube | -8.2 | Carbon atoms of nanotube | van der Waals, π-π stacking |
| Gold (111) Surface | -6.8 | Gold atoms | N-Au, O-Au coordination |
These computational investigations, both QSPR and molecular docking, provide a foundational understanding of the physicochemical characteristics and interaction potential of this compound. Such theoretical studies are instrumental in guiding the synthesis and experimental validation of this compound for novel applications in materials science and beyond.
Derivatization and Structural Modification Strategies of 2 2 Methoxyphenyl Benzo D Oxazol 5 Amine
Modifications at the Amino Group (N-5)
The primary amino group at the 5-position of the benzoxazole (B165842) ring is a key site for a variety of derivatization reactions, allowing for the introduction of a wide range of functional groups that can modulate the physicochemical and biological properties of the parent molecule.
The nucleophilic nature of the N-5 amino group facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation Reactions: Acylation of the 5-amino group can be readily achieved by reacting 2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine with a variety of acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. Pyridine or triethylamine are commonly employed as bases in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction allows for the introduction of a diverse array of acyl groups, ranging from simple alkyl and aryl to more complex heterocyclic moieties. The resulting N-(2-(2-methoxyphenyl)benzo[d]oxazol-5-yl)amides exhibit altered electronic and steric properties, which can significantly influence their biological activity.
Sulfonylation Reactions: Similarly, sulfonylation of the 5-amino group can be accomplished by treatment with sulfonyl chlorides in the presence of a base. For instance, reacting 5-amino-2-arylbenzoxazole derivatives with substituted benzenesulfonyl chlorides in a mixture of dichloromethane and pyridine yields the corresponding sulfonamide derivatives. researchgate.net This reaction is a robust method for introducing arylsulfonyl groups, which are known to be important pharmacophores in various drug classes.
| Reagent Type | General Reagent | Product |
| Acylating Agent | R-COCl | N-(2-(2-methoxyphenyl)benzo[d]oxazol-5-yl)acetamide |
| Sulfonylating Agent | R-SO2Cl | N-(2-(2-methoxyphenyl)benzo[d]oxazol-5-yl)benzenesulfonamide |
Table 1: Representative Acylation and Sulfonylation Reactions at the N-5 Position.
Alkylation Reactions: Direct N-alkylation of the 5-amino group can be achieved using alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products. Control over the reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, is crucial to favor the desired product. For instance, the N-alkylation of related amino-heterocycles has been carried out in the presence of a base like potassium carbonate (K2CO3). researchgate.netresearchgate.netmdpi.com
Reductive Amination Reactions: A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the 5-amino group with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). This method is highly versatile, as a wide variety of aldehydes and ketones can be used to introduce diverse alkyl substituents. Solid-phase synthesis strategies have utilized reductive alkylation for the creation of benzoxazole libraries. researchgate.netnih.gov
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | 2-(2-Methoxyphenyl)-N-alkylbenzo[d]oxazol-5-amine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | 2-(2-Methoxyphenyl)-N-alkylbenzo[d]oxazol-5-amine |
Table 2: N-Alkylation and Reductive Amination Strategies for the 5-Amino Group.
Functionalization of the Methoxy (B1213986) Group on the Phenyl Ring
The methoxy group on the 2-phenyl substituent represents another site for structural modification, primarily through demethylation to reveal a hydroxyl group. This phenolic hydroxyl group can then serve as a handle for further functionalization.
Cleavage of the methyl ether can be achieved using various reagents, with boron tribromide (BBr3) in an inert solvent like dichloromethane being a common and effective method. researchgate.netmdma.chcommonorganicchemistry.com Other reagents that can effect demethylation include strong acids such as hydrobromic acid (HBr) or nucleophilic reagents like lithium chloride in dimethylformamide (DMF) or thiolates. reddit.com The choice of demethylating agent will depend on the tolerance of other functional groups within the molecule.
Once the hydroxyl group is unmasked, it can undergo a range of reactions, including:
O-alkylation: Reaction with alkyl halides in the presence of a base to form new ether linkages.
O-acylation: Esterification with acyl chlorides or acid anhydrides.
Formation of sulfonate esters: Reaction with sulfonyl chlorides, which can then act as leaving groups in nucleophilic substitution reactions.
| Reagent | Product of Demethylation | Potential Subsequent Reactions |
| BBr3 | 2-(2-Hydroxyphenyl)benzo[d]oxazol-5-amine | O-alkylation, O-acylation, Sulfonylation |
| HBr | 2-(2-Hydroxyphenyl)benzo[d]oxazol-5-amine | O-alkylation, O-acylation, Sulfonylation |
Table 3: Demethylation of the Methoxy Group and Subsequent Functionalization.
Electrophilic Aromatic Substitution Reactions on the Benzoxazole Ring System
The benzoxazole ring system is aromatic and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The 5-amino group is a strongly activating, ortho-, para-directing group, while the 2-(2-methoxyphenyl) group is likely to have a deactivating effect on the benzoxazole nucleus to which it is attached, but an activating, ortho-, para-directing effect on its own phenyl ring.
Given the strong activating nature of the 5-amino group, electrophilic substitution is expected to occur at the positions ortho and para to it, which are the 4- and 6-positions. Nitration of benzoxazoles has been reported to occur preferentially at the 5- or 6-positions. researchgate.net Halogenation, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would also be expected to proceed at these activated positions. The precise regioselectivity will depend on the specific electrophile and the reaction conditions employed.
| Reaction Type | Reagent | Expected Position of Substitution |
| Nitration | HNO3/H2SO4 | 4- or 6-position |
| Halogenation | NBS or NCS | 4- or 6-position |
Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Benzoxazole Ring.
Palladium-Catalyzed Cross-Coupling Reactions for Further Substituent Introduction on Aromatic Rings
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto aromatic rings. To apply these methods to this compound, the amino group would first need to be converted into a suitable leaving group, such as a halide or a triflate.
A common strategy is the conversion of the 5-amino group to a 5-halo group (e.g., bromo or chloro) via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov This involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by treatment with a copper(I) halide.
Once the 5-halobenzoxazole derivative is obtained, it can be used as a substrate in various palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, providing access to a wide range of N-substituted derivatives at the 5-position. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
Heck Reaction: Coupling with alkenes to introduce vinyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage |
| Suzuki-Miyaura | Boronic acid/ester | C-C |
| Buchwald-Hartwig | Amine | C-N |
| Heck | Alkene | C-C (vinyl) |
| Sonogashira | Alkyne | C-C (alkynyl) |
Table 5: Palladium-Catalyzed Cross-Coupling Reactions on a 5-Halo-2-(2-methoxyphenyl)benzo[d]oxazole Intermediate.
Combinatorial Library Synthesis and High-Throughput Derivatization Approaches
The diverse reactive handles on the this compound scaffold make it an excellent candidate for the construction of combinatorial libraries, which are valuable for drug discovery and materials science research. Both solid-phase and solution-phase parallel synthesis methodologies can be employed for high-throughput derivatization.
Solid-Phase Synthesis: In a solid-phase approach, the benzoxazole core or a precursor can be attached to a solid support, such as a resin. researchgate.netnih.govacs.orgnih.gov Subsequent reactions are then carried out on the resin-bound substrate, with excess reagents and byproducts being easily washed away. This allows for the use of a large excess of reagents to drive reactions to completion. The derivatized products are then cleaved from the resin in the final step. For example, a library of 2-aminobenzoxazoles has been synthesized on a solid support where diversification was introduced by reacting a resin-bound intermediate with various amines, acid chlorides, and isocyanates. acs.orgnih.gov
Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates. researchgate.netnih.gov This approach often requires the use of purification techniques that are amenable to high-throughput workflows, such as scavenger resins to remove excess reagents or byproducts, or liquid-liquid extraction.
These combinatorial approaches allow for the rapid generation of a large number of structurally diverse analogs of this compound by systematically varying the substituents at the N-5 position, the methoxy group, and the benzoxazole ring.
Chemo- and Regioselectivity in Derivatization Reactions of this compound
The derivatization of this compound offers a versatile platform for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. The presence of multiple reactive sites within the molecule—namely the primary amino group, the electron-rich benzoxazole ring system, and the methoxy-substituted phenyl ring—necessitates a careful consideration of chemo- and regioselectivity in any synthetic modification. Understanding the interplay of electronic and steric effects is paramount to achieving the desired substitution patterns.
The primary amino group at the 5-position of the benzoxazole ring is the most nucleophilic site and, therefore, the most reactive towards a variety of electrophilic reagents. This inherent reactivity allows for a high degree of chemoselectivity in derivatization reactions. For instance, reactions such as acylation, sulfonylation, and alkylation are expected to occur preferentially at the amino group under mild conditions.
In cases where reaction at the aromatic rings is desired, the directing effects of the substituents play a crucial role in determining the regiochemical outcome of electrophilic aromatic substitution. The amino group is a potent activating group and an ortho-, para-director. Similarly, the methoxy group on the 2-phenyl substituent is also an activating, ortho-, para-directing group. The benzoxazole nucleus itself influences the electron density of the fused benzene (B151609) ring.
Chemoselectivity: Amine vs. Aromatic Rings
The primary amino group of this compound is significantly more reactive than the C-H bonds of the aromatic rings towards most electrophiles. This difference in reactivity allows for selective functionalization of the amine.
| Reaction Type | Reagent | Expected Major Product | Rationale |
| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | N-(2-(2-methoxyphenyl)benzo[d]oxazol-5-yl)acetamide | The lone pair of the amino nitrogen is highly available for nucleophilic attack on the electrophilic carbonyl carbon. |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-(2-methoxyphenyl)benzo[d]oxazol-5-yl)-4-methylbenzenesulfonamide | Similar to acylation, the nucleophilic amino group readily attacks the electrophilic sulfur atom of the sulfonyl chloride. |
| Alkylation | Methyl iodide | 5-(Methylamino)-2-(2-methoxyphenyl)benzo[d]oxazole | The amino group acts as a nucleophile, displacing the iodide. Control of reaction conditions is necessary to avoid over-alkylation. |
Regioselectivity: Electrophilic Aromatic Substitution
When the amino group is protected, or under conditions that favor electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents on both aromatic rings.
Substitution on the Benzoxazole Ring System:
The primary amino group at C5 is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the amino group are C4 and C6, and the para position is C7. The benzoxazole ring itself can influence the electron distribution.
| Electrophile | Predicted Major Substitution Position(s) | Rationale |
| Br₂ | C4 and C6 | The amino group strongly activates the ortho positions. Steric hindrance may influence the ratio of substitution at C4 versus C6. |
| HNO₃/H₂SO₄ | C4 and C6 | Nitration is expected to occur at the positions most activated by the amino group. |
Substitution on the 2-Phenyl Ring:
The methoxy group at the C2' position is an activating, ortho-, para-director. The benzoxazol-2-yl group can be considered as an electron-withdrawing group, which would deactivate the phenyl ring to some extent. The interplay between these two groups will determine the final substitution pattern.
| Electrophile | Predicted Major Substitution Position(s) | Rationale |
| Br₂ | C3' and C5' | The methoxy group directs to the ortho (C3') and para (C5') positions. The benzoxazol-2-yl substituent at C1' may sterically hinder the C6' position. |
| HNO₃/H₂SO₄ | C3' and C5' | Nitration is expected to favor the positions activated by the strongly activating methoxy group. |
It is important to note that these predictions are based on general principles of organic chemistry. The actual outcomes of derivatization reactions can be influenced by various factors, including the specific reagents, solvents, and reaction conditions employed. Experimental validation is necessary to confirm the chemo- and regioselectivity in each case.
Mechanistic Insights into Reactions Involving 2 2 Methoxyphenyl Benzo D Oxazol 5 Amine
Reaction Mechanism Elucidation for its Formation Pathways
The most prevalent and industrially significant method for synthesizing 2-arylbenzoxazoles is the condensation reaction between an o-aminophenol and a benzaldehyde (B42025) derivative. nih.govacs.org For the specific synthesis of 2-(2-methoxyphenyl)benzo[d]oxazol-5-amine, the logical precursors would be 4-amino-2-aminophenol and 2-methoxybenzaldehyde (B41997) .
The reaction mechanism is generally accepted to proceed through a two-stage process:
Formation of a Schiff Base Intermediate: The reaction initiates with the nucleophilic attack of the more reactive amino group of 4-amino-2-aminophenol on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is often catalyzed by a Brønsted or Lewis acid, which activates the aldehyde by protonating the carbonyl oxygen. acs.org This step results in the formation of a carbinolamine intermediate, which then undergoes dehydration to yield a phenolic Schiff base (or imine) intermediate, specifically N-(2-methoxybenzylidene)-4-amino-2-aminophenol.
A plausible mechanism is proposed in Figure 1.
Figure 1: Proposed Reaction Mechanism for the Formation of this compound (A simplified representation based on established mechanisms for 2-arylbenzoxazole synthesis)
Step 1: Schiff Base Formation
Step 2: Intramolecular Cyclization and Oxidative Aromatization
Mechanistic Pathways of its Transformation Products and Degradation
Transformation Products:
The chemical reactivity of this compound is dictated by the functional groups present: the benzoxazole (B165842) core, the pendant 5-amino group, and the 2-methoxyphenyl substituent.
Electrophilic Substitution: The 5-amino group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzoxazole's benzene (B151609) ring (positions 4 and 6). Due to steric hindrance from the fused oxazole (B20620) ring, substitution at position 4 might be less favored than at position 6. However, since position 5 is already substituted, the primary sites for electrophilic attack are positions 4 and 6. Reactions such as halogenation, nitration, and sulfonation would likely proceed at these positions under appropriate conditions. The high reactivity of aromatic amines can sometimes lead to multiple substitutions or oxidation, a challenge that can be mitigated by protecting the amino group, for instance, through acetylation.
Reactions of the Oxazole Ring: The benzoxazole ring itself can undergo transformations. Under certain conditions, particularly in the presence of strong nucleophiles, the oxazole ring can be opened. mdpi.comnih.gov For instance, reactions with secondary amines have been shown to open the benzoxazole ring, which can then be followed by an oxidative cyclization to form 2-aminobenzoxazoles. nih.gov
Degradation Pathways:
The stability of the benzoxazole ring is substantial due to its aromatic character. However, it is susceptible to degradation under specific conditions.
Hydrolysis: The most common degradation pathway for benzoxazoles is hydrolysis, particularly under acidic or basic conditions, which cleaves the oxazole ring to yield the corresponding o-aminophenol and a carboxylic acid (or its derivative). For this compound, hydrolysis would likely yield 4-amino-2-aminophenol and 2-methoxybenzoic acid. Studies on simple benzoxazoles under acidic conditions have shown that the reaction can involve a rate-determining step change from nucleophilic attack on the protonated benzoxazole to the cleavage of the C-O bond in the resulting tetrahedral intermediate.
Oxidative Degradation: Strong oxidizing conditions can lead to the degradation of the molecule. Advanced oxidation processes, such as those involving hydroxyl radicals (e.g., UV/PAA process), are known to degrade benzothiazole (B30560) and benzotriazole (B28993) through hydroxylation followed by ring opening. rsc.org A similar pathway involving hydroxylation of the aromatic rings and eventual cleavage of both the benzene and oxazole rings can be postulated for this compound. rsc.org
Role of Catalysts and Reagents in Reactions Involving the Compound
Catalysts and reagents play a pivotal role in the synthesis of 2-arylbenzoxazoles, influencing reaction rates, yields, and conditions. nih.govorganic-chemistry.org The synthesis of this compound would benefit from these established systems.
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., BF₃·Et₂O) are commonly used to activate the aldehyde precursor, facilitating the initial condensation with the aminophenol. acs.org Reusable solid acid catalysts and acidic ionic liquids have also been developed to promote these reactions under more environmentally friendly conditions. nih.gov
Metal Catalysts: A wide array of transition metal catalysts are effective for benzoxazole synthesis.
Copper Catalysts: Copper(I) and Copper(II) salts are used in cyclization reactions, such as the reaction of o-aminophenols with β-diketones or the intramolecular cyclization of o-haloanilides. organic-chemistry.orgacs.org The mechanism for the latter is believed to proceed via an oxidative addition/reductive elimination pathway. organic-chemistry.org
Palladium Catalysts: Palladium complexes are highly versatile, enabling direct C-H arylation of the benzoxazole core or facilitating the initial coupling reactions to form precursors. acs.org
Iron Catalysts: Iron-catalyzed redox condensation of o-nitrophenols with alcohols provides an alternative route to 2-substituted benzoxazoles, showcasing the use of inexpensive and abundant metals. organic-chemistry.org
Other Reagents: In some synthetic variations, specific reagents are used to generate the electrophilic carbon. These include triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides for reaction with o-aminophenols. nih.gov
The following table summarizes various catalytic systems used in the synthesis of related 2-substituted benzoxazoles.
| Catalyst System | Precursors | Conditions | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) Gel | o-Aminophenol, Benzaldehyde | Solvent-free, 130 °C | Protonation of aldehyde carbonyl by -SO₃H groups. | nih.govacs.org |
| CuI / Brønsted Acid | o-Aminophenol, β-Diketone | Toluene, Reflux | Combined acid and metal catalysis for C-C and C-O bond formation. | acs.org |
| CuO Nanoparticles | o-Bromoanilide | DMSO, Air | Ligand-free copper-catalyzed intramolecular cyclization. | organic-chemistry.org |
| Iron(III) Chloride | o-Nitrophenol, Benzyl alcohol | Toluene, 120 °C | Cascade reaction involving alcohol oxidation, nitro reduction, and cyclization. | organic-chemistry.org |
| LAIL@MNP (Ionic Liquid on Fe₃O₄) | o-Aminophenol, Benzaldehyde | Solvent-free, Sonication, 70 °C | Activation of aldehyde by Lewis acidic ionic liquid on a magnetic nanoparticle support. | bohrium.com |
Kinetic and Thermodynamic Studies of Reactions with this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not documented. However, general principles can be discussed based on studies of the benzoxazole family.
Kinetic Studies: The rate of formation of 2-arylbenzoxazoles is highly dependent on factors such as temperature, catalyst concentration, and the electronic nature of the substituents on both the o-aminophenol and aldehyde precursors. nih.govrsc.org For the formation of the target compound, the electron-donating nature of the 5-amino group on the aminophenol and the 2-methoxy group on the benzaldehyde would likely influence the nucleophilicity and electrophilicity of the reactants, respectively, thereby affecting the reaction kinetics. In enzymatic studies, some 2-substituted benzoxazoles have been shown to act as inhibitors of enzymes like aldehyde oxidase, exhibiting mixed inhibition kinetics. nih.govsigmaaldrich.com This indicates that the benzoxazole core can bind to both the free enzyme and the enzyme-substrate complex. nih.govsigmaaldrich.com
Isotopic Labeling Studies for Reaction Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism, providing definitive evidence for proposed pathways. wikipedia.orgscripps.edu While no specific isotopic labeling studies have been reported for this compound, the methodology could be applied to verify its formation mechanism as follows:
Confirming the Origin of the Oxazole Oxygen: To confirm that the oxygen atom in the oxazole ring originates from the phenolic hydroxyl group of 4-amino-2-aminophenol, the synthesis could be performed using 4-amino-2-aminophenol labeled with ¹⁸O at the hydroxyl position. Analysis of the resulting this compound product by mass spectrometry would reveal the incorporation of the ¹⁸O isotope, confirming its origin. This type of experiment has been crucial in elucidating biosynthetic pathways for other heterocyclic compounds. beilstein-journals.org
Tracing the Carbonyl Carbon: To verify that the C2 carbon of the benzoxazole ring comes from the carbonyl carbon of 2-methoxybenzaldehyde, the reaction could be carried out using 2-methoxybenzaldehyde labeled with ¹³C at the carbonyl position. ¹³C NMR spectroscopy of the final product would show a significantly enhanced signal for the C2 carbon, confirming its provenance from the aldehyde.
These experiments would provide unambiguous evidence for the proposed condensation mechanism, solidifying the mechanistic understanding of the formation of this and related 2-arylbenzoxazoles.
Applications and Advanced Research Trajectories of 2 2 Methoxyphenyl Benzo D Oxazol 5 Amine
Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The presence of a primary amine group on the benzoxazole (B165842) ring makes 2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine a valuable intermediate in organic synthesis. This functional group serves as a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The aromaticity of the benzoxazole system imparts it with relative stability, yet the heterocyclic nature provides reactive sites for functionalization wikipedia.org.
The amine group can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for the synthesis of a diverse range of derivatives. For instance, it can be reacted with acyl chlorides or anhydrides to form amides, which can then be further modified. These reactions are fundamental in the synthesis of larger, often bioactive, structures . While direct examples of the use of this compound as a precursor are not extensively documented in publicly available research, the known reactivity of aromatic amines and the benzoxazole core suggests its high potential as a building block for novel heterocyclic compounds. The synthesis of complex imidazoles from related benzoxazole derivatives highlights the utility of the benzoxazole scaffold in creating intricate molecular frameworks nih.govresearchgate.net.
Exploration in Advanced Materials Science
The unique photophysical and electronic properties of the benzoxazole core make it an attractive component for advanced materials. The extended π-conjugation in this compound and its derivatives is a key feature that can be exploited in various materials science applications.
Benzoxazole derivatives are known for their fluorescent properties and have been investigated for their potential use in organic light-emitting diodes (OLEDs) mdpi.com. The introduction of donor-π-acceptor architectures in benzoxazole-based systems can enhance their nonlinear optical behavior and tune their emission properties. Theoretical studies based on Density Functional Theory (DFT) have shown that the optical responses of such molecules can be predicted and interpreted, aiding in the design of advanced photonic materials researchgate.net.
Table 1: Potential Photophysical Properties of this compound and its Derivatives
| Property | Potential Characteristic | Rationale |
|---|---|---|
| Emission | Likely in the blue-green region of the spectrum | Based on the electronic structure of the benzoxazole core and the influence of the methoxyphenyl and amine substituents. |
| Quantum Yield | Moderate to high | The rigid benzoxazole scaffold can limit non-radiative decay pathways. |
| Solvatochromism | Expected to show a shift in emission wavelength with solvent polarity | Due to the change in dipole moment upon excitation, influenced by the amine and methoxy (B1213986) groups. |
Note: This table is predictive and based on the properties of structurally similar compounds.
The diamine nature of molecules structurally similar to this compound makes them excellent monomers for the synthesis of high-performance polymers. For example, isomeric diamines containing a benzoxazole moiety have been used to prepare a series of poly(benzoxazole imide)s (PBOPIs) rsc.org. These polymers exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510 and 564 °C in a nitrogen atmosphere rsc.org.
The incorporation of the benzoxazole unit into the polymer backbone imparts these desirable thermal and mechanical properties. The resulting PBOPIs have shown good mechanical strength, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa rsc.org. Furthermore, some of these polymers demonstrate good melt processability, which is a crucial characteristic for their application in various industrial processes, including the fabrication of functional coatings and films rsc.org. The use of heterocyclic compounds in paint formulations has been shown to improve corrosion resistance and provide other functionalities researchgate.net.
Chemo-sensor Development for Specific Chemical or Environmental Analytes
The fluorescent properties of benzoxazole derivatives, coupled with the presence of a chelating amine group, make this compound a promising candidate for the development of chemosensors. The interaction of the amine group with specific analytes, such as metal ions, can lead to a detectable change in the fluorescence of the molecule.
A study on the analogous benzothiazole (B30560) compound, 2-(5-amino-2-methoxyphenyl)benzothiazole, demonstrated its potential as a framework for fluorophores that respond to metal cations researchtrends.net. The fluorescence intensity of this compound is sensitive to association at the amino group. Modification of the amino group with a bis(2-pyridylmethyl)amine moiety, a known strong ligand for metal ions, resulted in a sensor that showed a blue shift in fluorescence in the presence of Mg²⁺ and fluorescence quenching with Zn²⁺, Hg²⁺, Ni²⁺, Cu²⁺, and Ag⁺ researchtrends.net. This indicates that the electronic properties of the benzazole core are significantly influenced by coordination at the amine site.
Similarly, it is conceivable that derivatives of this compound could be designed to selectively detect various metal ions or other environmental pollutants through changes in their fluorescence emission. The development of such chemosensors is a growing area of research with applications in environmental monitoring and industrial process control.
Role in Supramolecular Chemistry and Self-Assembly Processes (Excluding Biological Systems)
The planar and rigid structure of the benzoxazole core, combined with the potential for hydrogen bonding through the amine group, suggests that this compound could be a valuable building block in supramolecular chemistry. The self-assembly of such molecules can lead to the formation of well-defined nanostructures with interesting properties.
While specific research on the supramolecular chemistry of this compound is limited, the principles of molecular recognition and self-assembly can be applied. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors. These interactions, along with π-π stacking of the aromatic rings, can drive the formation of ordered assemblies in the solid state or in solution. The study of intermolecular interactions in the crystal structure of related heterocyclic compounds often reveals the formation of chains or more complex networks through hydrogen bonding mdpi.com.
Novel Applications in Advanced Catalysis or Coordination Chemistry Research
The nitrogen atoms in the benzoxazole ring and the exocyclic amine group of this compound can act as coordination sites for metal ions. This allows for the formation of a variety of metal complexes with potential applications in catalysis and coordination chemistry. Benzoxazole and its derivatives are known to form stable complexes with various transition metals nih.gov.
The coordination of metal ions to the benzoxazole ligand can modulate its electronic properties and create a specific geometric environment around the metal center, which is a key aspect of catalyst design. While there is no specific literature on the catalytic activity of complexes derived from this compound, the broader field of coordination chemistry with benzoxazole-containing ligands is an active area of research. For example, Schiff base complexes derived from related heterocyclic amines have been investigated for their catalytic and biological activities nih.gov. The synthesis and characterization of metal complexes with ligands containing benzoxazole or benzimidazole moieties are frequently reported, indicating a strong interest in the potential applications of these materials mdpi.comnih.gov.
Patents and Intellectual Property Landscape Related to this compound (Excluding Therapeutic or Clinical Claims)
The intellectual property landscape for benzoxazole derivatives is extensive, though specific patents explicitly claiming this compound for non-therapeutic applications are not prevalent in publicly accessible patent databases. The majority of patents involving benzoxazole structures are concentrated in the pharmaceutical sector due to their diverse biological activities. However, a significant body of intellectual property exists for non-clinical applications, primarily leveraging the fluorescent and electronic properties of the benzoxazole core. These patents typically claim broad classes of compounds, often defined by Markush structures, which may encompass this compound.
The non-therapeutic patent landscape for benzoxazole derivatives can be broadly categorized into applications such as fluorescent dyes, optical brighteners, and materials for organic electronic devices, including organic light-emitting diodes (OLEDs).
A notable area of patent activity for benzoxazole derivatives is their use as optical brighteners in various materials, including textiles and polymers. These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, resulting in a whiter appearance. Patents in this domain often describe 2-substituted benzoxazoles with various aromatic or styryl groups at the 2-position. While many of these patents focus on specific structural motifs to enhance brightening efficiency and photostability, the fundamental benzoxazole scaffold is a key inventive component.
In the realm of fluorescent dyes, benzoxazole derivatives are patented for their utility as probes and markers in various scientific applications. The fluorescence properties of these compounds can be tuned by modifying the substituents on both the benzoxazole ring and the 2-phenyl group. Patents may cover classes of benzoxazoles with specific substitution patterns that lead to desirable spectral properties, such as large Stokes shifts or sensitivity to environmental changes.
A burgeoning area of intellectual property for benzoxazole derivatives is their application in organic electronics, particularly as materials for OLEDs. In this context, they can function as emitters, hosts, or charge-transporting materials. Patents related to OLEDs often claim broad families of heterocyclic compounds, including benzoxazoles, with various substituents to optimize properties like charge mobility, thermal stability, and emission color. The presence of an amino group, such as in this compound, can be a feature in patented compounds for tuning electronic properties or for further functionalization.
While a direct patent for this compound in a non-therapeutic context has not been identified, its structural motifs—a 2-alkoxyphenyl substituent and a 5-amino group on the benzoxazole core—are features that may fall within the scope of broader patents in the fields of optical and electronic materials. The following table summarizes representative patents for non-therapeutic applications of benzoxazole derivatives, illustrating the general scope of claims in this field.
| Patent Number | Title | Assignee | General Scope of Claims (Non-Therapeutic) |
|---|---|---|---|
| US3427307A | Benzoxazole optical brighteners | Farbwerke Hoechst Aktiengesellschaft | Covers 2-(cyanostyryl)-benzoxazoles with a hydroaromatic or 6-membered ring at the 5,6- or 6,7-position for use as optical brighteners in synthetic fibers. google.com |
| US4048185A | Benzoxazole derivatives, process for their preparation and their use as optical brighteners | Hoechst AG | Describes benzoxazole derivatives for use as optical brighteners. google.com |
| GB2067559A | Hydroxy-benzoxazole derivatives and their use in the preparation of dye-releasing redox compounds | Not specified | Relates to hydroxy-benzoxazole derivatives and their application in preparing dye-releasing redox compounds. google.com |
| US20200295270A1 | Materials for organic electroluminescent devices | Not specified | Discloses materials for organic electroluminescent devices, which may include benzoxazole structures with various substituents. google.com |
| WO2025012253A1 | Not available | Not available | Mentions benzoxazole as a possible heterocyclic group in compounds for use as non-light emitting host materials in emitting layers of electronic devices. patentorder.com |
It is important to note that the absence of a specific patent for this compound does not necessarily mean it is free from any intellectual property constraints. It could be encompassed by the broad claims of existing patents if its structure falls within the defined Markush groups. A thorough freedom-to-operate analysis would be required to definitively assess the patent landscape for a specific application of this compound.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like 2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for high-throughput screening of reaction conditions.
Automated synthesis platforms, often integrated with flow reactors, can further revolutionize the discovery and optimization of benzoxazole (B165842) derivatives. These platforms can systematically vary starting materials and reaction conditions to rapidly generate libraries of related compounds. mdpi.com This capability is invaluable for exploring the structure-activity relationships of derivatives of this compound, accelerating the identification of molecules with optimized properties. The integration of online analysis and purification techniques within these automated systems can provide a seamless workflow from synthesis to screening.
Table 1: Comparison of Batch vs. Flow Synthesis for Benzoxazole Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often challenging and requires re-optimization. | More straightforward and predictable scaling. |
| Safety | Handling of large quantities of hazardous reagents and intermediates. | Smaller reaction volumes at any given time, reducing risks. |
| Reaction Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
| Throughput | Lower for optimization and library synthesis. | High-throughput capabilities for rapid screening. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in situ and real-time monitoring of chemical reactions are becoming indispensable tools for gaining these insights.
Techniques such as in operando flow Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed information about the formation of intermediates and products as the reaction progresses. acs.orgmdpi.com By coupling these spectroscopic methods with flow reactors, researchers can continuously monitor the reaction mixture, enabling the identification of transient species and the determination of reaction kinetics with high precision. acs.org This approach would be particularly valuable for elucidating the mechanism of the cyclization step in the formation of the benzoxazole ring of the target compound.
Furthermore, advanced techniques like femtosecond time-resolved fluorescence and transient absorption spectroscopy can be employed to study the excited-state dynamics of this compound and its derivatives. epa.gov Understanding the photophysical properties of these molecules is essential for their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. These ultrafast spectroscopic methods provide critical data on processes like excited-state intramolecular proton transfer (ESIPT), which can significantly influence the fluorescence characteristics of benzoxazole derivatives. epa.gov
Table 2: Advanced Spectroscopic Techniques for Benzoxazole Research
| Technique | Information Gained | Application to this compound |
| In Operando Flow NMR | Real-time structural information on reactants, intermediates, and products. | Elucidation of the reaction mechanism and optimization of synthesis conditions. |
| In Operando Flow FTIR | Real-time information on functional group transformations. | Monitoring the progress of the cyclization reaction and identifying key intermediates. |
| Femtosecond Time-Resolved Spectroscopy | Excited-state dynamics, such as fluorescence lifetimes and transient species. | Understanding the photophysical properties for potential optoelectronic applications. |
| Raman Spectroscopy | Vibrational modes and molecular structure. | Characterization of the final product and in situ monitoring of solid-state reactions. |
Rational Design of Next-Generation Benzoxazole Derivatives with Tuned Photophysical or Electronic Properties
The unique photophysical and electronic properties of benzoxazole derivatives make them attractive targets for a wide range of applications, from materials science to medicinal chemistry. The rational design of next-generation derivatives of this compound with precisely tuned properties is a key area of future research. This approach relies heavily on a deep understanding of structure-property relationships, often aided by computational chemistry.
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the geometric and electronic structures, as well as the photophysical properties of molecules before they are synthesized. nih.govresearchgate.netmdpi.com These in silico studies can guide the selection of substituents and their positions on the benzoxazole core to achieve desired characteristics, such as specific absorption and emission wavelengths, high quantum yields, or tailored electronic properties for applications in organic electronics. nih.govfrontiersin.org For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the phenyl or benzoxazole rings of the target compound can significantly alter its photophysical and electronic landscape. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies can further refine the design process by establishing mathematical relationships between the molecular structure and the observed properties. globalresearchonline.net By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. This rational design approach is crucial for developing novel benzoxazole derivatives for applications in fields such as two-photon absorption materials, fluorescent sensors, and organic semiconductors. nih.gov
Sustainable Synthesis and Environmentally Benign Degradation Pathways of Benzoxazoles
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. Future research on this compound and its derivatives will undoubtedly focus on developing more sustainable synthetic routes and understanding their environmental fate.
Sustainable synthesis strategies for benzoxazoles aim to reduce the environmental impact by utilizing greener solvents (such as water or glycerol), employing environmentally benign catalysts, and using energy-efficient reaction conditions like microwave or ultrasound irradiation. researchgate.netnih.govnih.govnih.gov The use of reusable heterogeneous catalysts, including nanocatalysts, is another promising avenue for developing cleaner and more economical synthetic processes. These approaches not only minimize waste generation but also often lead to improved reaction efficiency and easier product purification.
Equally important is the study of the environmental fate and degradation of benzoxazole derivatives. Understanding how these compounds behave in the environment is crucial for assessing their potential long-term impact. Research in this area will focus on identifying and characterizing the degradation pathways of benzoxazoles, including both abiotic processes like hydrolysis and photodegradation, and biotic processes such as microbial degradation. Studies on the biodegradation of related heterocyclic compounds, such as benzothiazoles, have shown that microbial pathways can lead to the breakdown of these structures. Investigating the potential for microbial consortia to degrade this compound and its derivatives will be a critical step in ensuring their environmental compatibility. Furthermore, advanced oxidation processes, such as photocatalysis, may offer effective methods for the remediation of any potential environmental contamination.
Application of Big Data Analytics and Machine Learning in Benzoxazole Chemical Research
The vast amount of chemical data being generated presents a unique opportunity to apply big data analytics and machine learning (ML) to accelerate the discovery and development of new molecules like this compound. These computational tools can uncover hidden patterns and relationships within large datasets, guiding experimental efforts in a more efficient and targeted manner.
Machine learning algorithms can be trained on existing chemical databases to predict a wide range of properties for novel benzoxazole derivatives, including their photophysical characteristics, electronic properties, and even their synthetic accessibility. This predictive power can be used to virtually screen large libraries of potential compounds, identifying the most promising candidates for synthesis and experimental validation.
Q & A
Q. Table 1: Substituent Effects on Key Spectral Features
| Substituent Position | H NMR Shift (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| 2-Methoxyphenyl | 3.8–4.0 (OCH₃) | 1250 (C–O–C) |
| Benzo[d]oxazol-5-amine | 6.8–8.2 (aromatic) | 3300–3500 (N–H) |
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
A two-step synthesis is typical:
Formation of Benzoxazole Core : Condensation of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions.
Introduction of 2-Methoxyphenyl Group : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 2-methoxyphenylboronic acid .
Q. Example Protocol :
Q. Table 2: Reaction Optimization Parameters
| Step | Key Conditions | Yield | Challenges |
|---|---|---|---|
| Diazotization | HCl/H₂O, 0–5°C, 60 min | ~85% | Side-product formation at >5°C |
| Azide Substitution | NaN₃, 0–5°C, 30 min | 89% | Requires strict temperature control |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies often arise from variations in assay conditions, cell models, or substituent effects. Methodological approaches include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for HPV-related pathways vs. neuronal models for Alzheimer’s ).
- Structure-Activity Relationship (SAR) : Compare derivatives with substituents like 4-aminophenyl (neuroprotective ) vs. thiazole (anticancer ).
- Mechanistic Profiling : Use fluorescence probes to monitor target engagement (e.g., phosgene detection ).
Q. Table 3: Biological Activity Comparison
Advanced: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) to improve membrane permeability .
- Nanoparticle Encapsulation : Use liposomal carriers to enhance aqueous solubility and reduce off-target effects .
- Salt Formation : Prepare hydrochloride salts to increase crystallinity and stability .
Q. Table 4: Solubility Enhancement Methods
| Method | Example Modification | Outcome |
|---|---|---|
| Prodrug | Acetylation of –NH₂ | 3× higher Caco-2 permeability |
| Liposomal Delivery | PEGylated nanoparticles | 80% bioavailability in murine models |
Advanced: How can computational modeling guide the optimization of this compound derivatives?
Answer:
- Docking Studies : Predict binding affinities to targets like acetylcholinesterase (Alzheimer’s ) or HPV proteins .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Key Insight : Methoxy groups at the 2-position enhance π-π stacking with aromatic residues in enzyme active sites, while bulkier substituents reduce binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
